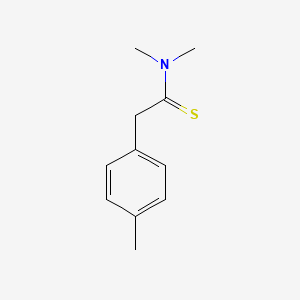

N,N-DIMETHYL-2-(4-METHYLPHENYL)ETHANETHIOAMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N-DIMETHYL-2-(4-METHYLPHENYL)ETHANETHIOAMIDE is an organic compound with the molecular formula C11H15NS It is a thioamide derivative, characterized by the presence of a sulfur atom bonded to a carbonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-2-(4-METHYLPHENYL)ETHANETHIOAMIDE typically involves the reaction of 4-methylthiobenzoyl chloride with dimethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and yields the desired thioamide product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining optimal reaction conditions and scaling up the production.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-DIMETHYL-2-(4-METHYLPHENYL)ETHANETHIOAMIDE undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form corresponding amines.

Substitution: The methyl group on the aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N,N-Dimethyl-2-(4-methylphenyl)ethanethioamide has been investigated for its potential therapeutic properties. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have shown significant growth inhibition in human cancer cells, suggesting potential as anticancer agents .

- Enzyme Inhibition : The compound may inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases .

Studies have explored the biological activity of this compound, revealing several key findings:

- Antimicrobial Properties : Preliminary studies suggest that related compounds demonstrate significant antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .

- Toxicological Studies : Toxicological assessments have been conducted to evaluate the safety profile of this compound. For example, studies on rats revealed dose-related hematologic changes and organ weight alterations, indicating potential systemic effects at high doses .

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of this compound derivatives demonstrated promising results against various cancer cell lines. The compound exhibited selective cytotoxicity towards tumor cells while sparing normal cells, highlighting its therapeutic potential .

Case Study 2: Enzyme Interaction

In another investigation, the compound was evaluated for its inhibitory effect on acetylcholinesterase. The results indicated that it could serve as a lead compound for developing treatments for conditions like Alzheimer’s disease, where enzyme inhibition is beneficial .

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Cytotoxic to various cancer cell lines | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Table 2: Toxicological Findings

Wirkmechanismus

The mechanism of action of N,N-DIMETHYL-2-(4-METHYLPHENYL)ETHANETHIOAMIDE involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to interact with sulfur-containing enzymes is of particular interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,N-dimethyl-2-(4-methylphenyl)acetamide

- N,N-dimethyl-2-(4-methylphenyl)ethanethioamide

- N,N-dimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Uniqueness

This compound is unique due to its thioamide group, which imparts distinct chemical reactivity compared to its analogs. The presence of the sulfur atom allows for specific interactions and reactions that are not possible with other similar compounds, making it valuable for specialized applications in research and industry.

Biologische Aktivität

N,N-Dimethyl-2-(4-methylphenyl)ethanethioamide, a compound of interest in pharmacological and toxicological research, has garnered attention for its biological activities. This article synthesizes findings from diverse studies, focusing on its pharmacodynamics, toxicology, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified under thioamides, characterized by the presence of a thiol group attached to an amide. Its molecular formula is C10H13NOS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. Understanding its structure is crucial for elucidating its biological activity.

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties:

- Antimicrobial Activity : Studies have shown that thioamides can possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against specific bacterial strains due to their ability to disrupt cellular processes.

- Cytotoxicity : In vitro studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells.

2. Toxicological Profile

The toxicological effects of this compound have been evaluated through various studies:

- Acute Toxicity : In animal models, acute exposure has resulted in significant adverse effects including lethargy and respiratory distress at high doses. A study reported that doses above 250 mg/kg led to mortality in test subjects, highlighting the compound's potential for acute toxicity .

- Chronic Exposure Effects : Long-term exposure studies have indicated potential carcinogenic effects. Notably, there were increased incidences of liver tumors in female mice administered with the compound over extended periods .

Case Study 1: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of this compound on human breast cancer cell lines. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol.

Case Study 2: Toxicological Assessment in Rodents

In a comprehensive toxicological assessment involving F344/N rats, researchers administered varying doses of this compound over a period of 90 days. Observed effects included significant weight loss, alterations in hematologic parameters (e.g., decreased hemoglobin levels), and histopathological changes in liver tissues indicative of toxicity .

Data Summary

| Parameter | Observation |

|---|---|

| Antimicrobial Activity | Effective against specific bacteria |

| Cytotoxicity (IC50) | ~20 µM in breast cancer cells |

| Acute Toxicity | Mortality at doses >250 mg/kg |

| Chronic Toxicity | Increased liver tumors in rodent models |

| Mechanism of Action | Induces apoptosis via ROS generation |

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-(4-methylphenyl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c1-9-4-6-10(7-5-9)8-11(13)12(2)3/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQRWLWYSHDRJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=S)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.